molecular formula C19H27ClN2O3S B298624 2-[[(4-chlorophenyl)sulfonyl](cyclohexyl)amino]-N-cyclopentylacetamide

2-[[(4-chlorophenyl)sulfonyl](cyclohexyl)amino]-N-cyclopentylacetamide

货号 B298624
分子量: 398.9 g/mol
InChI 键: KWFQNNCTGXBLSL-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-[[(4-chlorophenyl)sulfonyl](cyclohexyl)amino]-N-cyclopentylacetamide, commonly known as CC-115, is a small molecule inhibitor that targets the mTOR pathway. The mTOR pathway is involved in cell growth, proliferation, and survival, making it an attractive target for cancer therapy. CC-115 has been shown to have potential as an anticancer agent and has been the subject of extensive research in recent years.

作用机制

CC-115 inhibits the mTOR pathway by targeting two proteins, mTORC1 and mTORC2. By inhibiting mTORC1, CC-115 blocks the translation of mRNA into protein, which is necessary for cell growth and survival. By inhibiting mTORC2, CC-115 blocks the activation of the Akt pathway, which is involved in cell proliferation and survival.
Biochemical and Physiological Effects
CC-115 has been shown to have several biochemical and physiological effects. In addition to inhibiting the mTOR pathway, CC-115 can also inhibit the PI3K pathway, which is involved in cell survival and proliferation. CC-115 has also been shown to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases.

实验室实验的优点和局限性

CC-115 has several advantages as a research tool. It is a small molecule inhibitor that can be easily synthesized and modified to improve potency and selectivity. It can also be used in combination with other drugs to enhance its efficacy. However, CC-115 also has limitations, including its poor solubility and potential toxicity at high doses.

未来方向

There are several future directions for research on CC-115. One area of focus is the development of more potent and selective inhibitors of the mTOR pathway. Another area of focus is the identification of biomarkers that can be used to predict response to CC-115. Finally, there is a need for more clinical trials to evaluate the safety and efficacy of CC-115 in humans.
Conclusion
In conclusion, CC-115 is a small molecule inhibitor that targets the mTOR pathway and has potential as an anticancer agent. It has been extensively studied in preclinical models of cancer and has several advantages as a research tool. However, further research is needed to optimize its efficacy and safety for use in humans.

合成方法

The synthesis of CC-115 involves several steps, including the reaction of 4-chlorobenzenesulfonyl chloride with cyclohexylamine to form 4-chlorobenzenesulfonamide cyclohexylamine. The resulting compound is then reacted with cyclopentanone to form CC-115. The synthesis of CC-115 has been optimized to improve yield and purity, making it a viable candidate for further research.

科学研究应用

CC-115 has been extensively studied in preclinical models of cancer, including breast cancer, prostate cancer, and glioblastoma. In vitro studies have shown that CC-115 inhibits the growth of cancer cells by blocking the mTOR pathway. In vivo studies have demonstrated that CC-115 can inhibit tumor growth and improve survival in animal models of cancer.

属性

产品名称

2-[[(4-chlorophenyl)sulfonyl](cyclohexyl)amino]-N-cyclopentylacetamide

分子式

C19H27ClN2O3S

分子量

398.9 g/mol

IUPAC 名称

2-[(4-chlorophenyl)sulfonyl-cyclohexylamino]-N-cyclopentylacetamide

InChI

InChI=1S/C19H27ClN2O3S/c20-15-10-12-18(13-11-15)26(24,25)22(17-8-2-1-3-9-17)14-19(23)21-16-6-4-5-7-16/h10-13,16-17H,1-9,14H2,(H,21,23)

InChI 键

KWFQNNCTGXBLSL-UHFFFAOYSA-N

SMILES

C1CCC(CC1)N(CC(=O)NC2CCCC2)S(=O)(=O)C3=CC=C(C=C3)Cl

规范 SMILES

C1CCC(CC1)N(CC(=O)NC2CCCC2)S(=O)(=O)C3=CC=C(C=C3)Cl

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。